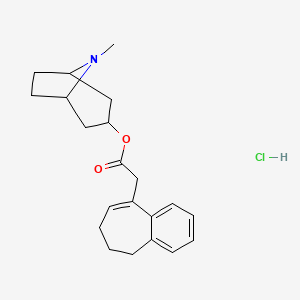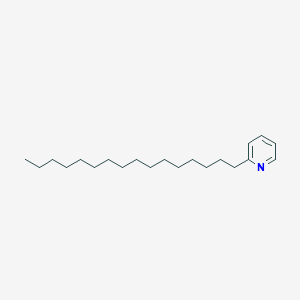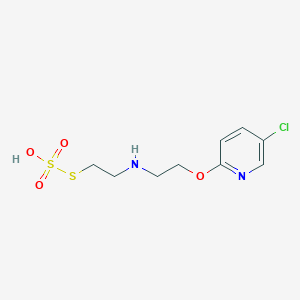
S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a thiosulfate group attached to a pyridyloxyethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinol with 2-chloroethylamine to form the intermediate 2-(5-chloro-2-pyridyloxy)ethylamine. This intermediate is then reacted with thiosulfuric acid under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosulfate group, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
- Acts as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
- Studied for its role in enzyme inhibition, particularly enzymes that interact with sulfur-containing substrates.
Medicine:
- Potential applications in drug development, particularly for drugs targeting bacterial infections or diseases involving sulfur metabolism.
Industry:
- Used in the production of specialty chemicals and materials, particularly those requiring sulfur functionalities.
- Employed in the formulation of certain types of pesticides and herbicides.
Mécanisme D'action
The mechanism by which S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate exerts its effects often involves the interaction of the thiosulfate group with biological molecules. This interaction can lead to the inhibition of enzymes that require sulfur-containing substrates, thereby disrupting metabolic pathways. The compound may also interact with microbial cell walls, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Sodium thiosulfate: Commonly used in medicine and industry, particularly for its ability to neutralize chlorine and as an antidote for cyanide poisoning.
Potassium thiosulfate: Used in agriculture as a fertilizer and in various industrial applications.
Uniqueness: S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate is unique due to its specific structure, which combines a pyridyloxyethylamine moiety with a thiosulfate group
Propriétés
Numéro CAS |
41286-93-5 |
|---|---|
Formule moléculaire |
C9H13ClN2O4S2 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
5-chloro-2-[2-(2-sulfosulfanylethylamino)ethoxy]pyridine |
InChI |
InChI=1S/C9H13ClN2O4S2/c10-8-1-2-9(12-7-8)16-5-3-11-4-6-17-18(13,14)15/h1-2,7,11H,3-6H2,(H,13,14,15) |
Clé InChI |
TWIULPUWWRMHGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)OCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



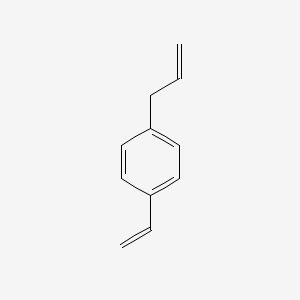
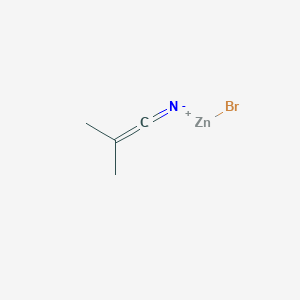


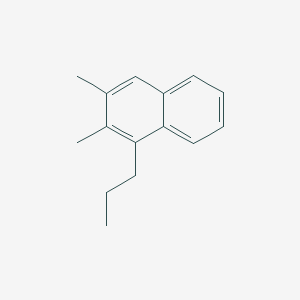

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
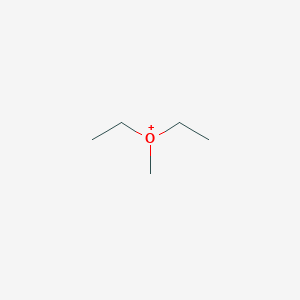
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
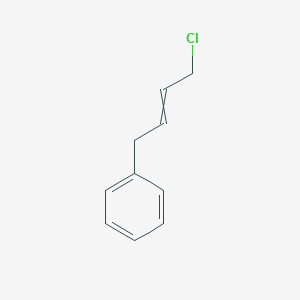
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
